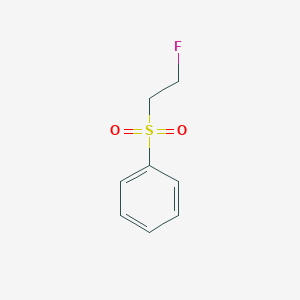
(2-Fluoroethanesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoroethanesulfonyl)benzene is an organic compound that features a benzene ring substituted with a fluoroethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoroethanesulfonyl)benzene typically involves the sulfonation of benzene followed by the introduction of a fluoroethane group. One common method is the electrophilic aromatic substitution reaction where benzene reacts with sulfur trioxide or concentrated sulfuric acid to form benzenesulfonic acid. This intermediate can then be reacted with 2-fluoroethane under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoroethanesulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in further substitution reactions with electrophiles.
Nucleophilic Aromatic Substitution: The fluoroethanesulfonyl group can be replaced by nucleophiles under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and acids (e.g., H₂SO₄).
Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) in liquid ammonia can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce compounds with different functional groups replacing the fluoroethanesulfonyl group.
Scientific Research Applications
(2-Fluoroethanesulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (2-Fluoroethanesulfonyl)benzene involves its ability to participate in electrophilic and nucleophilic substitution reactions. The fluoroethanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. This can affect the compound’s interactions with various molecular targets and pathways, making it useful in the design of bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: Similar in structure but lacks the fluoroethane group.
Fluorobenzene: Contains a fluorine atom directly attached to the benzene ring.
Ethanesulfonylbenzene: Similar but without the fluorine substitution.
Uniqueness
(2-Fluoroethanesulfonyl)benzene is unique due to the presence of both a fluoroethane and a sulfonyl group, which imparts distinct chemical properties.
Properties
CAS No. |
51303-72-1 |
|---|---|
Molecular Formula |
C8H9FO2S |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-fluoroethylsulfonylbenzene |
InChI |
InChI=1S/C8H9FO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
KSSCPGBAPDVQEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)
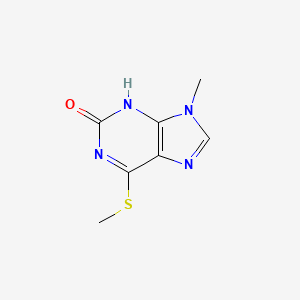
![2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate](/img/structure/B14671766.png)
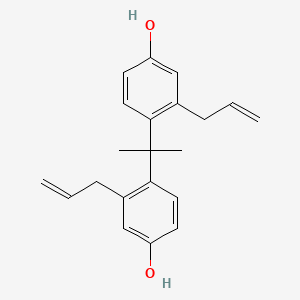
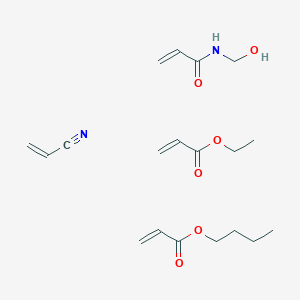


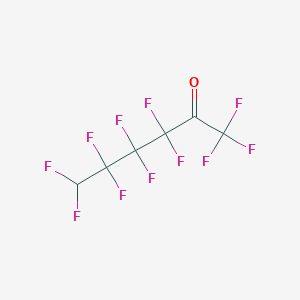
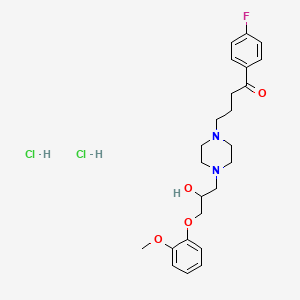
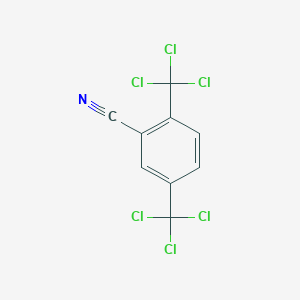
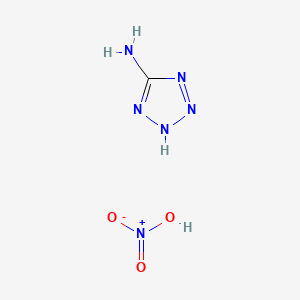
![[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14671807.png)
![4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B14671815.png)
![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)
